Chitin synthase inhibitor 3
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Overview
Description
Chitin synthase inhibitor 3 is a compound that targets chitin synthase, an enzyme responsible for the synthesis of chitin. Chitin is a crucial structural component found in the cell walls of fungi, the exoskeletons of insects, and the shells of crustaceans. By inhibiting chitin synthase, this compound disrupts the formation of chitin, making it a valuable tool in antifungal and insecticidal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chitin synthase inhibitors often involves the design and creation of maleimide compounds.
Industrial Production Methods: Industrial production of chitin synthase inhibitors involves large-scale chemical synthesis processes. These processes are optimized for yield and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and effectiveness .
Chemical Reactions Analysis
Types of Reactions: Chitin synthase inhibitor 3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions are typically modified versions of the original inhibitor, with enhanced or altered inhibitory properties .
Scientific Research Applications
Chitin synthase inhibitor 3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in disrupting chitin synthesis in various organisms.
Medicine: Explored as a potential antifungal and insecticidal agent, with applications in treating fungal infections and controlling insect populations.
Industry: Utilized in the development of new antifungal and insecticidal products
Mechanism of Action
Chitin synthase inhibitor 3 exerts its effects by binding to the active site of chitin synthase, preventing the enzyme from catalyzing the formation of chitin. This inhibition disrupts the structural integrity of fungal cell walls and insect exoskeletons, leading to cell death or impaired growth. The molecular targets involved include the enzyme’s active site and associated pathways that regulate chitin synthesis .
Comparison with Similar Compounds
Polyoxin: Another chitin synthase inhibitor with a similar mechanism of action.
Nikkomycin: Inhibits chitin synthase and is used as an antifungal agent.
APX001A: A pyridine-2-amine-based molecule that targets chitin synthesis
Uniqueness: Chitin synthase inhibitor 3 is unique due to its specific binding affinity and inhibitory potency, making it a highly effective compound for disrupting chitin synthesis. Its structural modifications allow for enhanced activity and reduced resistance compared to other inhibitors .
Properties
Molecular Formula |
C20H19N3O4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(E)-N'-(2-methoxyphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)but-2-enediamide |
InChI |
InChI=1S/C20H19N3O4/c1-27-17-9-5-4-8-15(17)21-18(24)10-11-19(25)22-16-12-13-6-2-3-7-14(13)23-20(16)26/h2-11,16H,12H2,1H3,(H,21,24)(H,22,25)(H,23,26)/b11-10+ |
InChI Key |
UCYYWQPXFPHWOA-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C=C/C(=O)NC2CC3=CC=CC=C3NC2=O |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C=CC(=O)NC2CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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